1-(1-benzofuran-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-benzofuran-2-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C23H19N7O2 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.16002287 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2865-0124 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
F2865-0124 interacts with CDK2, inhibiting its activity. This results in a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .
Biochemical Pathways
The inhibition of CDK2 by F2865-0124 affects the cell cycle progression, leading to the arrest of cell division and inducing apoptosis . This impacts the growth of cancer cells, as CDK2 plays a crucial role in cell survival, growth, differentiation, and tumor formation .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of F2865-0124’s action is the significant inhibition of the growth of examined cell lines. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c31-23(19-14-16-6-4-5-9-18(16)32-19)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-7-2-1-3-8-17/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKYBVOLAUYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.